![molecular formula C21H20O10 B14149578 7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 128508-06-5](/img/structure/B14149578.png)
7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromen-4-one core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenolic compounds and sugars.
Glycosylation: One of the key steps involves glycosylation, where a sugar moiety is attached to the phenolic compound. This step often requires the use of glycosyl donors and catalysts.
Cyclization: The formation of the chromen-4-one core is accomplished through cyclization reactions, which can be facilitated by acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to achieve higher yields and purity. Enzymatic methods may also be employed to facilitate specific steps in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydroflavonoids.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and glycosylation reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted flavonoids with different functional groups.
Aplicaciones Científicas De Investigación
7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of flavonoids.
Biology: The compound is investigated for its antioxidant and anti-inflammatory properties.
Medicine: Research focuses on its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: It is explored for its use in the development of natural dyes and food additives.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways, such as the PI3K/Akt and MAPK pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
128508-06-5 |
|---|---|
Fórmula molecular |
C21H20O10 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
7-hydroxy-3-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-14-6-11(24)5-13-16(14)17(25)12(8-29-13)9-1-3-10(23)4-2-9/h1-6,8,15,18-24,26-28H,7H2/t15-,18-,19+,20-,21-/m1/s1 |
Clave InChI |
TXLQONQJSWSJJX-CMWLGVBASA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene](/img/structure/B14149504.png)
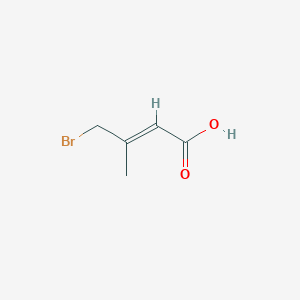
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

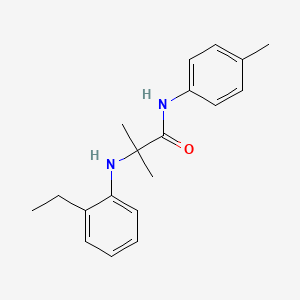
![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
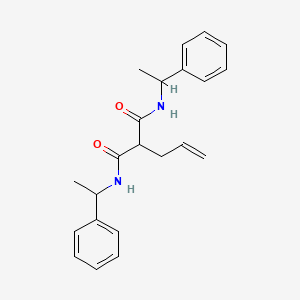
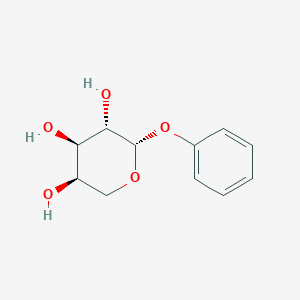
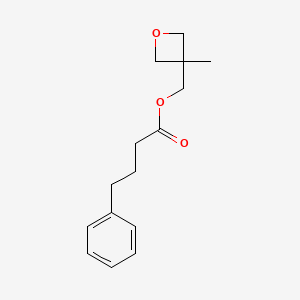
![(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B14149571.png)
![N-(1-methyl-5-phenyl-1H-imidazol-2-yl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]acetamide](/img/structure/B14149573.png)

